Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate
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Overview
Description
Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound features a quinoline core, which is a heterocyclic aromatic organic compound, making it of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Formation of the Carbamate Group: The final step involves the reaction of the quinoline derivative with ethyl chloroformate in the presence of a base like triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly for antimalarial and anticancer agents.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for antimalarial and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate ester used in various industrial applications.
Quinoline derivatives: Compounds like chloroquine and quinine, which are well-known antimalarial agents.
Methoxymethyl derivatives: Compounds with similar methoxymethyl groups used as protecting groups in organic synthesis.
Uniqueness
Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate is unique due to the combination of its quinoline core and carbamate ester, which imparts specific chemical and biological properties. The presence of the methoxymethyl group adds to its versatility in synthetic applications.
Properties
IUPAC Name |
ethyl N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(18)15-10-4-5-11-9(8-19-2)6-13(17)16-12(11)7-10/h4-7H,3,8H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJNCBZQYHWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)N2)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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